
Nicergoline
概要
説明
ニセルゴリンは、主に血管拡張作用のために使用される半合成麦角アルカロイド誘導体です。それは、老人性痴呆やその他の脳血管障害の治療に一般的に使用されています。 ニセルゴリンは脳血流を促進し、脳細胞による酸素とグルコースの利用を改善し、50カ国以上で30年以上使用されてきました .
2. 製法
合成ルートと反応条件: ニセルゴリンの合成には、いくつかの重要なステップが含まれます。
エルゴステロールと5-ブロモニコチン酸誘導体の反応: これはカルボン酸エステルを生成します。
メタノールによる光触媒反応: 酸性条件下で行われます。
メチル化反応: メチル化試薬を使用してニセルゴリンを生成します
工業的生産方法: ニセルゴリンの工業的生産は、通常以下を含みます。
光反応: エルゴステロールとメタノールは、紫外線照射と濃硫酸の触媒作用により反応して、10α-メトキシ-エルゴステロールを形成します。
メチル化: この中間体は、無機塩基の存在下でヨウ化メチルでメチル化されます。
反応の種類:
酸化: ニセルゴリンは酸化反応を起こす可能性がありますが、特定の条件と生成物はあまり一般的ではありません。
還元: 還元反応は、通常、ニセルゴリンとは関連付けられません。
置換: ニセルゴリンは置換反応を起こす可能性があり、特にその臭素基とメトキシ基が関係します。
一般的な試薬と条件:
酸化剤:
還元剤: ニセルゴリンでは一般的に使用されません。
置換試薬: ヨウ化メチルは、合成中のメチル化段階で使用されます.
主な生成物:
4. 科学研究への応用
ニセルゴリンは、科学研究において幅広い用途があります。
化学: 麦角アルカロイド誘導体の研究のためのモデル化合物として使用されます。
生物学: 神経伝達物質機能と神経保護に対する効果について調査されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of nicergoline involves several key steps:
Reaction of Ergosterol with 5-Bromonicotinate Derivatives: This generates a carboxylic ester.
Photocatalytic Reaction with Methanol: Conducted under acidic conditions.
Methylation Reaction: Using a methylation reagent to produce this compound
Industrial Production Methods: Industrial production of this compound typically involves:
Photoreaction: Ergosterol and methanol react under ultraviolet irradiation and the catalysis of concentrated sulfuric acid to form 10α-methoxy-ergosterol.
Methylation: This intermediate undergoes methylation with methyl iodide in the presence of an inorganic base.
Condensation Reaction: The final step involves the condensation of 5-bromonicotinic acid chloride with 1-methyl-10α-methoxy-ergosterol.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although specific conditions and products are less commonly detailed.
Reduction: Reduction reactions are not typically associated with this compound.
Substitution: this compound can undergo substitution reactions, particularly involving its bromine and methoxy groups.
Common Reagents and Conditions:
Oxidizing Agents:
Reducing Agents: Not commonly used with this compound.
Substitution Reagents: Methyl iodide is used in the methylation step during synthesis.
Major Products:
科学的研究の応用
Nicergoline has a broad spectrum of applications in scientific research:
Chemistry: Used as a model compound for studying ergot alkaloid derivatives.
Biology: Investigated for its effects on neurotransmitter function and neuroprotection.
Medicine: Widely used in the treatment of dementia, cerebrovascular disorders, and migraines of vascular origin
Industry: Employed in the development of pharmaceuticals targeting cognitive and vascular health.
作用機序
ニセルゴリンは、主に血管平滑筋のシナプス後α-1アドレナリン受容体を阻害することで作用します。この阻害は、エピネフリンやノルエピネフリンなどのカテコールアミンによる血管収縮効果を防ぎ、末梢血管拡張をもたらします。 さらに、ニセルゴリンはコリン作動性およびカテコールアミン作動性神経伝達物質機能を強化し、血小板凝集を阻害し、代謝活性を促進し、酸素とグルコースの利用を増加させます .
類似の化合物:
エルゴタミン: 片頭痛に使用される別の麦角アルカロイドですが、心線維症が関連しています。
メチセルジド: 片頭痛予防に使用されますが、線維症を引き起こすリスクがあります。
ペルゴリド: パーキンソン病で使用されますが、心臓弁膜症を引き起こす可能性があります。
ニセルゴリンの独自性: ニセルゴリンは、特に心臓線維症との関連がない安全性プロファイルにより際立っており、脳血管および認知障害の治療における長期使用のためのより安全な選択肢となっています .
類似化合物との比較
Ergotamine: Another ergot alkaloid used for migraines but associated with cardiac fibrosis.
Methysergide: Used for migraine prevention but has a risk of causing fibrosis.
Pergolide: Used in Parkinson’s disease but can cause valvular heart disease.
Cabergoline: Used for hyperprolactinemia and Parkinson’s disease, with a lower risk of fibrosis compared to ergotamine
Uniqueness of Nicergoline: this compound stands out due to its safety profile, particularly its lack of association with cardiac fibrosis, making it a safer alternative for long-term use in treating cerebrovascular and cognitive disorders .
生物活性
Nicergoline is an ergot derivative that has been utilized in the treatment of cognitive impairments, particularly in elderly patients with dementia and other age-associated conditions. Its multifaceted biological activity encompasses vasodilation, neuroprotection, and modulation of neurotransmitter systems, making it a compound of significant interest in both clinical and research settings. This article delves into the biological activities of this compound, supported by data from various studies, including case studies and meta-analyses.
This compound exhibits several pharmacological actions:
- Vasodilation : It acts as a potent antagonist of alpha-1 adrenergic receptors, leading to reduced vascular resistance and increased blood flow, particularly in cerebral circulation .
- Neurotransmitter Modulation : this compound enhances the turnover of catecholamines (noradrenaline and dopamine) and stimulates cholinergic neurotransmission by increasing acetylcholine release and inhibiting its degradation .
- Neuroprotection : The compound has antioxidant properties and promotes cerebral metabolic activity, which may protect neurons from damage associated with neurodegenerative diseases .
Table 1: Summary of this compound's Mechanisms
Mechanism | Description |
---|---|
Vasodilation | Reduces vascular resistance; increases blood flow |
Neurotransmitter Modulation | Enhances catecholamine turnover; boosts acetylcholine levels |
Neuroprotection | Antioxidant effects; promotes cerebral metabolism |
Efficacy in Dementia
Multiple studies have assessed this compound's efficacy in treating dementia. A systematic review indicated that this compound significantly improved cognitive function in patients with mild to moderate dementia. The Mini-Mental State Examination (MMSE) scores showed a favorable effect size of 2.86 after 12 months of treatment .
Case Study: Regional Cerebral Perfusion
A study involving 16 patients with early Alzheimer's disease (AD) demonstrated that this compound treatment led to increased regional cerebral blood flow (rCBF) in areas associated with cognitive function, such as the superior frontal gyrus. Although clinical measures did not show statistically significant improvement, the increase in rCBF suggests potential benefits in cerebral metabolism .
Table 2: Clinical Outcomes from this compound Treatment
Study Focus | Outcome | Statistical Significance |
---|---|---|
Cognitive Function | Improved MMSE scores | Significant (p < 0.05) |
Regional Cerebral Perfusion | Increased rCBF in frontal areas | Not significant |
Overall Safety Profile | Comparable to placebo | Non-significant |
Safety Profile
The safety profile of this compound has been evaluated across several studies. A meta-analysis reported that the incidence of adverse events (AEs) was similar between this compound and placebo groups, with a slightly lower rate of serious AEs observed in the this compound group . Furthermore, the tolerability at therapeutic doses is generally good, with no significant increase in withdrawal rates compared to placebo .
Table 3: Adverse Events Comparison
Adverse Event Type | This compound Group (%) | Placebo Group (%) |
---|---|---|
Any Adverse Events | 11 | 10 |
Serious Adverse Events | 2 | 3 |
Withdrawal Due to AEs | 5 | 6 |
Research Findings on Neuroprotective Effects
Research has highlighted this compound's neuroprotective effects through its action on signaling pathways involved in neuronal survival. In animal models, it has been shown to reduce amyloid-beta accumulation and enhance neuronal survival via the phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway . These findings underscore its potential role in preventing cognitive decline associated with neurodegenerative diseases.
化学反応の分析
Reaction Conditions and Parameters
Esterification Reaction Parameters
Parameter | Condition |
---|---|
Organic Solvent | Tetrahydrofuran, ethyl acetate, toluene |
Temperature | 50-90°C |
Reaction Time | 4-8 hours |
Methylation Reaction Parameters
Parameter | Condition |
---|---|
Solvent | Tetrahydrofuran |
Methylating Agent | Methyl Iodide |
Alkaline Reagent | Sodium carbonate, sodium bicarbonate, potassium carbonate, or sodium hydrogen |
Temperature | -5 to 10°C |
Reaction Time | 0.5-3 hours |
Impact of Reaction Temperature
Reaction temperature significantly impacts this compound synthesis .
-
High Temperatures: Excessive temperatures in the esterification step (step 1) can lead to increased side reactions and the generation of new impurities. Similarly, high temperatures during methylation (step 2) also produce new impurities.
-
Low Temperatures: Insufficient temperatures in either step 1 or step 2 prevent the reaction system from providing enough energy to proceed forward .
Polymorphism and Stability
This compound exists in two different polymorphic forms: a triclinic form (Form I) and an orthorhombic form (Form II) .
-
Crystallization: this compound can be crystallized from various organic solvents, resulting in these two polymorphic forms .
-
Stability: Grinding methods and atmospheric conditions can affect the stability and crystalline structure of this compound .
-
Grinding at 20°C under air or nitrogen atmosphere (Methods A and C) leads to partial amorphization.
-
Grinding in the presence of liquid nitrogen under air atmosphere (Method B) promotes hydration to a monohydrate form.
-
Grinding in the presence of liquid nitrogen under nitrogen atmosphere (Method D) results in a stable form without amorphization or hydration .
-
-
Dissolution Rates: The metastable Form II exhibits the best Intrinsic Dissolution Rate (IDR), followed by Form I, while the monohydrate form (Method B) has the worst IDR .
特性
IUPAC Name |
(10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl)methyl 5-bromopyridine-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEXMKHXIOCEJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860404 | |
Record name | (10-Methoxy-1,6-dimethylergolin-8-yl)methyl 5-bromopyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27848-84-6 | |
Record name | nicergoline | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150531 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。